molecular formula C15H16N2O B087231 1-(2,6-Dimethylphenyl)-3-phenylurea CAS No. 13262-44-7

1-(2,6-Dimethylphenyl)-3-phenylurea

Cat. No.: B087231
CAS No.: 13262-44-7
M. Wt: 240.3 g/mol
InChI Key: KQUIMGLCJSOHFO-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-phenylurea is a diarylurea derivative that serves as a key scaffold in medicinal chemistry and biochemical research. This compound is of significant interest in the development of novel antimicrobial agents. Scientific studies have shown that diarylurea analogues featuring the 2,6-xylyl moiety demonstrate potent activity against Gram-positive bacteria, including Staphylococcus aureus , with efficacy comparable to established antimicrobials like triclocarban . Some related derivatives have also shown higher activity than triclocarban against Enterococcus faecalis , a common cause of nosocomial infections . The diarylurea core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Beyond antimicrobial applications, this class of compounds is extensively investigated for its potential in other therapeutic areas, including the design of small molecule protein kinase inhibitors for cancer research . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block for synthesizing more complex molecules. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

13262-44-7

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-phenylurea

InChI

InChI=1S/C15H16N2O/c1-11-7-6-8-12(2)14(11)17-15(18)16-13-9-4-3-5-10-13/h3-10H,1-2H3,(H2,16,17,18)

InChI Key

KQUIMGLCJSOHFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Antimalarial Activity

A series of urea derivatives evaluated for antimalarial activity revealed the importance of substituent groups on potency. Key analogs include:

Compound R1 Group R2 Group IC50 (μM) Source
1 Phenyl Cyclohexyl 1.511
20 4-tert-Butylphenyl 2,6-Dimethylphenyl 1.373
22 1-Naphthyl 2,6-Dimethylphenyl 1.325

The target compound, 1-(2,6-Dimethylphenyl)-3-phenylurea, shares the 2,6-dimethylphenyl group with compounds 20 and 22, which exhibit superior antimalarial activity (IC50 < 1.4 μM). However, replacing the cyclohexyl or naphthyl groups in analogs 1 and 22 with a simple phenyl group (as in the target compound) may alter pharmacokinetic properties, necessitating further evaluation .

Physicochemical Properties

While direct data for this compound are sparse, related compounds exhibit:

  • Phase transition temperature: ~321.5°C (for a dimethylamino-propyl-phenylurea derivative) .
  • Molecular weight : ~212–221 g/mol (typical for substituted ureas) .

Preparation Methods

Direct Coupling of Aryl Isocyanate and Aniline

The most straightforward method involves a one-pot reaction between 2,6-dimethylphenyl isocyanate and aniline in an aprotic solvent:

  • Reaction Setup :

    • Solvent : Dichloromethane (DCM) or acetonitrile.

    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

    • Molar Ratio : 1:1 (isocyanate:aniline), with a 10–20% excess of isocyanate to ensure complete reaction.

  • Procedure :

    • Under nitrogen atmosphere, 2,6-dimethylphenyl isocyanate (1.0 equiv) is dissolved in DCM.

    • Aniline (1.05 equiv) and TEA (1.2 equiv) are added dropwise at 0–5°C.

    • The mixture is stirred at room temperature for 16–24 hours, monitored by TLC or HPLC.

  • Workup :

    • The reaction is quenched with water, and the organic layer is extracted with DCM (3×20 mL).

    • Combined organic phases are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

    • Crude product is recrystallized from DCM/hexane to yield white crystals.

Yield : 79–89%.

Alternative Route via Phenyl Chloroformate Intermediate

A two-step method employs phenyl chloroformate as an activated carbonyl source:

  • Step 1: Formation of Anilino Phenyl Formate

    • Aniline reacts with phenyl chloroformate in butanone or THF with TEA as a base.

    • Conditions : 40°C, 4–6 hours.

  • Step 2: Urea Formation

    • Anilino phenyl formate is coupled with 2,6-dimethylphenylamine in THF or DMF at 70–120°C.

    • Catalysts: N,N-Dimethylaminopyridine (DMAP) or DABCO.

Yield : 63–85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)Source
Dichloromethane20–258599
Acetonitrile50–607998
THF70–808297

Polar aprotic solvents (e.g., THF) enhance reaction rates but may require higher temperatures. DCM balances reactivity and ease of purification.

Catalytic Systems

  • Triethylamine : Effective for HCl scavenging but may require stoichiometric amounts.

  • DMAP : Catalyzes urea formation at lower temperatures (20–40°C).

  • Deuterated Bases : Dimethylamine-D₆ hydrochloride enables isotopic labeling without altering reaction kinetics.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz) :

    • δ 7.38 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H),

    • δ 7.28 (m, 2H, Ar-H),

    • δ 7.03 (m, 2H, Ar-H),

    • δ 3.03 (s, 6H, N-CH₃),

    • δ 6.27 (brs, 1H, NH).

  • ¹³C NMR : Confirms urea carbonyl at δ 158–162 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₆N₂O : 240.1263 ([M+H]⁺).

  • Observed : 240.1265.

Industrial-Scale Adaptations

Patented protocols highlight scalability through:

  • Continuous Flow Reactors : Reduce reaction time to 2–4 hours.

  • Solvent Recycling : DCM and THF are distilled and reused.

  • Crystallization Optimization : Gradient cooling improves crystal size and purity.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess isocyanate may form bis-urea derivatives. Controlled stoichiometry and TLC monitoring minimize this.

  • Moisture Sensitivity : Reactions require anhydrous conditions to prevent hydrolysis of isocyanates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-Dimethylphenyl)-3-phenylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 2,6-dimethylphenyl isothiocyanate with aniline derivatives under controlled pH (7–9) and inert atmosphere (N₂/Ar) to prevent side reactions. Optimization includes temperature control (60–80°C) and catalysts like triethylamine to enhance yield . Purity can be improved using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic substitution patterns and urea linkage. For example, the urea NH protons typically appear as broad singlets near δ 6.5–7.5 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₆N₂O, MW 240.3 g/mol), while FT-IR identifies carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (nitrile/neoprene), and safety goggles. Ensure mechanical ventilation in synthesis areas. First-aid measures for inhalation include immediate fresh air exposure and artificial respiration if needed. Toxicological data gaps necessitate treating all exposures as potentially hazardous .

Advanced Research Questions

Q. How can researchers address the lack of comprehensive toxicological data for this compound?

  • Methodological Answer : Conduct tiered toxicity assays:

  • In vitro : Use Ames tests for mutagenicity and MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.
  • In vivo : Perform acute toxicity studies in rodent models (OECD 423 guidelines), monitoring hepatic/renal biomarkers.
  • Ecotoxicity : Evaluate aquatic impact via Daphnia magna immobilization tests (OECD 202). Document decomposition products (e.g., NOx, CO) under oxidative conditions .

Q. What strategies are employed to study the compound's interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like urease or cytochrome P450. Fluorescence quenching assays quantify interactions with serum albumin. For mechanistic studies, synthesize radiolabeled analogs (¹⁴C-labeled urea group) to track metabolic pathways in vitro .

Q. How can computational modeling predict the compound’s reactivity and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (AMBER) assess stability in biological membranes. Thermogravimetric analysis (TGA) complements computational data by experimentally determining decomposition thresholds .

Q. What approaches resolve contradictions in environmental impact assessments?

  • Methodological Answer : Discrepancies in environmental persistence data may arise from varying test conditions. Standardize biodegradation studies (OECD 301F) under controlled pH/temperature. Compare photolytic degradation rates in UV-Vis reactors vs. natural sunlight. Use LC-MS to identify intermediates and validate degradation pathways .

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